molecular formula C17H17F2N3O4S B024424 N1-Methyl pantoprazole CAS No. 624742-53-6

N1-Methyl pantoprazole

Cat. No. B024424
M. Wt: 397.4 g/mol
InChI Key: NQWYXCHABHQOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl pantoprazole represents a variant of pantoprazole, a proton pump inhibitor (PPI) commonly used for reducing gastric acid secretion. Unlike its parent compound, details specific to N1-Methyl pantoprazole are limited in literature. Pantoprazole itself functions by selectively inhibiting the H+/K+ ATPase in gastric parietal cells, thus blocking the final step in acid production.

Synthesis Analysis

The synthesis of pantoprazole, including its derivatives like N1-Methyl pantoprazole, typically involves condensation reactions between specific pyridinyl and benzimidazole derivatives under conditions that promote the formation of the sulfinyl linkage characteristic of PPIs. A notable example is the process described by Crowe et al. (1992) for pantoprazole, which may serve as a reference for the synthesis of its methylated forms, though specific details on the N1-methylated version are not provided (Crowe et al., 1992).

Molecular Structure Analysis

The molecular structure of pantoprazole includes a pyridinylmethylsulfinyl benzimidazole framework, critical for its activity. Modifications such as N1-methylation would alter its electronic and steric properties, potentially influencing its binding affinity and mechanism of action. Detailed molecular structure analyses typically employ spectroscopic and crystallographic techniques, though specific studies on N1-Methyl pantoprazole's structure are scarce.

Chemical Reactions and Properties

Pantoprazole undergoes acid-catalyzed conversion in the stomach to form a tetracyclic cationic sulfenamide, which irreversibly inhibits the H+/K+ ATPase. The introduction of a methyl group at the N1 position may affect this conversion process or the compound's stability and reactivity. Chemical properties, including reactivity with the gastric H+/K+ ATPase, are fundamentally important for its pharmacological activity. The work by Shin et al. (1993) on pantoprazole's site of action provides insight into the compound's chemical behavior, which could be extrapolated to its N1-methyl derivative (Shin et al., 1993).

Safety And Hazards

Long-term treatment with pantoprazole may make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . Diarrhea may be a sign of a new infection . Pantoprazole may cause new or worsening symptoms of lupus .

Future Directions

Pantoprazole is used to treat certain conditions in which there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus . The use of pantoprazole should be as per the prescription of a healthcare professional .

properties

IUPAC Name

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYXCHABHQOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl pantoprazole

CAS RN

624742-53-6
Record name N1-Methyl pantoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-METHYL PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.